molecular formula C22H42O8 B203222 (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate CAS No. 9005-67-8

(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate

Cat. No.: B203222
CAS No.: 9005-67-8
M. Wt: 434.6 g/mol
InChI Key: CRBBOOXGHMTWOC-NPDDRXJXSA-N
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Description

TWEEN 60 is a niosome.
Polysorbate 60 is a hydrophilic nonionic surfactant generally used as an emulsifier, dispersing agent and solubilizer.
Polysorbate 60, also known as E435 or tween 60, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Polysorbate 60 is considered to be a practically insoluble (in water) and relatively neutral molecule. Polysorbate 60 has been primarily detected in urine. Within the cell, polysorbate 60 is primarily located in the membrane (predicted from logP) and cytoplasm. Polysorbate 60 has a mild, alcoholic, and bitter taste.

Properties

CAS No.

9005-67-8

Molecular Formula

C22H42O8

Molecular Weight

434.6 g/mol

IUPAC Name

[(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl] dodecanoate

InChI

InChI=1S/C22H42O8/c1-2-3-4-5-6-7-8-9-10-11-20(26)29-16-18(25)21-22(28-15-13-24)19(17-30-21)27-14-12-23/h18-19,21-25H,2-17H2,1H3/t18-,19+,21-,22-/m1/s1

InChI Key

CRBBOOXGHMTWOC-NPDDRXJXSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OCCO)OCCO)O

Isomeric SMILES

CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)OCCO)OCCO)O

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)OCCO)OCCO)O

physical_description

Liquid

Synonyms

Sorbitan Monostearate Polyoxyethylene Derivs.;  Admul T 60K;  Ahco DFS 100;  Ahco DFS 149;  Armotan PMS 20;  Atlas G 1036;  Crill 8;  Crill 9;  Crill S 8;  Crillet 3;  Crillet 31;  Disponil SMS 120F1;  Drewpone 60;  Durfax 60K;  E 435;  Emasol 3130;  Emasol S 120V; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate
Reactant of Route 2
Reactant of Route 2
(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate
Reactant of Route 3
(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate
Reactant of Route 4
(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate
Reactant of Route 5
(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate
Reactant of Route 6
(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate

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